molecular formula C15H21NO5S2 B2812595 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2320889-91-4

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2812595
M. Wt: 359.46
InChI Key: KJSNXKMPRIQMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a chemical substance that has garnered the attention of researchers in various fields due to its unique properties1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular formula of a similar compound, N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)cyclopropanesulfonamide, is C10H19NO4S21. However, the exact molecular structure of the compound you asked about is not available.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources.


Scientific Research Applications

Environmental Degradation and Antibiotic Resistance

One significant application involves the study of environmental degradation pathways for sulfonamide antibiotics. Sulfonamides, due to their persistence in the environment, pose risks related to antibiotic resistance propagation. Research has uncovered unusual degradation pathways initiated by ipso-hydroxylation, leading to the fragmentation of sulfonamides, including the release of sulfite and other compounds. This pathway suggests a microbial strategy to eliminate sulfonamide antibiotics from the environment, highlighting the compound's relevance in studying environmental biodegradation processes and combating antibiotic resistance (Ricken et al., 2013).

Catalytic Reactions and Hydrodesulfurization

Another area of application is in the field of catalysis, particularly in hydrodesulfurization (HDS) processes. Studies have explored the HDS of oxidized sulfur compounds in various thiophene derivatives, focusing on reactions facilitated by sulfided catalysts. These reactions are crucial for removing sulfur from fossil fuels, where the subject compound's structural analogs serve as substrates or intermediates, aiding in understanding and improving HDS processes (Geneste et al., 1980).

Pharmaceutical Research and Enzyme Inhibition

In pharmaceutical research, the compound's analogs have been synthesized and evaluated for their enzyme inhibitory potential, targeting enzymes like α-glucosidase and acetylcholinesterase. These studies contribute to the development of new therapeutic agents for treating diseases like diabetes and Alzheimer's by understanding the structure-activity relationships of sulfonamide derivatives (Abbasi et al., 2019).

Antimicrobial and Antiviral Research

Additionally, research on sulfonamide derivatives, including structures similar to N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, has shown potential in antimicrobial and antiviral applications. Synthesis and evaluation of these derivatives have led to discoveries of compounds with significant activities against various pathogens, contributing to the development of new antimicrobial and antiviral agents (Chen et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources.


properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S2/c17-5-7-21-15(4-8-22-11-15)10-16-23(18,19)13-1-2-14-12(9-13)3-6-20-14/h1-2,9,16-17H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSNXKMPRIQMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCSC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

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